4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid

Lipophilicity Drug design Permeability

4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid (CAS 1543418-92-3, molecular formula C₁₀H₁₃NO₃S, MW 227.28) is a heterocyclic building block that integrates a thiomorpholine ring, a 3-carboxylic acid group, and an N-4 furan-2-ylmethyl substituent. The thiomorpholine-3-carboxylic acid core is widely recognized as a constrained amino acid analogue and dipeptide isostere, enabling conformational restriction in peptidomimetic design.

Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
Cat. No. B13325113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid
Molecular FormulaC10H13NO3S
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESC1CSCC(N1CC2=CC=CO2)C(=O)O
InChIInChI=1S/C10H13NO3S/c12-10(13)9-7-15-5-3-11(9)6-8-2-1-4-14-8/h1-2,4,9H,3,5-7H2,(H,12,13)
InChIKeyZTVJNJCEXCYGLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid: A Thiomorpholine-Based Constrained Amino Acid Scaffold for Procurement in MedChem and Peptidomimetic Programs


4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid (CAS 1543418-92-3, molecular formula C₁₀H₁₃NO₃S, MW 227.28) is a heterocyclic building block that integrates a thiomorpholine ring, a 3-carboxylic acid group, and an N-4 furan-2-ylmethyl substituent . The thiomorpholine-3-carboxylic acid core is widely recognized as a constrained amino acid analogue and dipeptide isostere, enabling conformational restriction in peptidomimetic design [1]. The furan-2-ylmethyl appendage at the N-4 position introduces additional π-character and hydrogen-bond acceptor capacity, differentiating this compound from unsubstituted thiomorpholine-3-carboxylic acid and from regioisomeric C-5 furan analogs such as 5-(furan-2-yl)thiomorpholine-3-carboxylic acid (CAS 1487997-40-9) [2]. Predicted physicochemical parameters include logP 0.776 (ZINC), pKa 2.01 ± 0.20, density 1.334 ± 0.06 g/cm³, and boiling point 385.6 ± 42.0 °C . The compound is available at 98% purity from multiple commercial suppliers and is intended exclusively for research and further manufacturing use.

Why 4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid Cannot Be Replaced by Generic Thiomorpholine-3-carboxylic Acid or Sulfone Analogs in Structure-Based Procurement


In-class substitution without explicit validation is unreliable for 4-[(furan-2-yl)methyl]thiomorpholine-3-carboxylic acid because the N-4 furan-2-ylmethyl substituent, the carboxylic acid moiety, and the thioether sulfur each independently modulate key drug-design parameters—lipophilicity, hydrogen-bonding capacity, ionization state, and metabolic susceptibility [1]. The parent thiomorpholine-3-carboxylic acid (logP 0.105) is approximately 7-fold more hydrophilic than the target compound (logP 0.776), which can significantly alter membrane permeability and off-target binding profiles . Conversely, the 1,1-dioxide analog 4-(furan-2-ylmethyl)thiomorpholine 1,1-dioxide (logP 0.51, TPSA 50.52) lacks the ionizable carboxylic acid group entirely, removing the capacity for salt formation and pH-dependent solubility tuning that the target compound provides through its predicted pKa of 2.01 . Regioisomeric variants such as 5-(furan-2-yl)thiomorpholine-3-carboxylic acid (logP −0.292) place the furan at C-5 rather than N-4, altering both the spatial trajectory of the aromatic ring and the basicity of the thiomorpholine nitrogen. These differences are not cosmetic; in constrained amino acid analog applications, the N-4 furan-2-ylmethyl group directly influences the conformational landscape of the thiomorpholine ring and the orientation of the carboxylic acid pharmacophore. Procurement decisions based on scaffold similarity alone risk selecting a comparator with divergent solubility, permeability, or target engagement characteristics.

Quantitative Evidence Guide: Differentiating 4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid from Closest Structural Analogs by Physicochemical, Topological, and Functional Parameters


Lipophilicity Differentiation: Target Compound (logP 0.776) vs. Parent Thiomorpholine-3-carboxylic Acid (logP 0.105) vs. Regioisomeric 5-(Furan-2-yl)thiomorpholine-3-carboxylic Acid (logP −0.292)

The target compound exhibits a predicted logP of 0.776 (ZINC database), representing a 7.4-fold increase in calculated lipophilicity relative to unsubstituted thiomorpholine-3-carboxylic acid (logP 0.105, ChemSpider) and a more dramatic divergence from the regioisomeric C-5 furan analog 5-(furan-2-yl)thiomorpholine-3-carboxylic acid (logP −0.292, ChemExper). This logP range (0.78) places the target compound within the optimal lipophilicity window (logP 1–3) for oral bioavailability according to Lipinski's guidelines, whereas the parent scaffold (logP 0.11) and the C-5 regioisomer (logP −0.29) fall below the ideal range and may exhibit poor passive membrane permeability [1]. The increased logP is attributable to the N-4 furan-2-ylmethyl substituent, which adds a net of two sp² carbons and one oxygen heteroatom while contributing hydrophobic surface area.

Lipophilicity Drug design Permeability

Ionizable Carboxylic Acid Functionality (pKa 2.01) vs. Non-Ionizable Sulfone Analog: Salt Formation and pH-Dependent Solubility Implications

The target compound possesses a carboxylic acid group at the thiomorpholine 3-position with a predicted pKa of 2.01 ± 0.20 . This carboxylic acid is absent in the sulfone analog 4-(furan-2-ylmethyl)thiomorpholine 1,1-dioxide (CAS 79206-94-3), which instead bears a sulfone group (O=S=O) at the thiomorpholine sulfur and has no ionizable acidic proton. At physiological pH (7.4), the target compound exists predominantly as the carboxylate anion (predicted >99.999% ionized based on Henderson–Hasselbalch), enabling salt formation with pharmaceutically acceptable cations (sodium, potassium, ammonium) and pH-dependent solubility tuning . The sulfone analog, lacking this functional group, cannot form carboxylate salts and has a fixed solubility profile governed solely by its logP of 0.51 and TPSA of 50.52. Furthermore, the carboxylic acid serves as a synthetic handle for amide coupling, esterification, and bioconjugation reactions that are inaccessible with the sulfone analog [1].

Ionization Solubility Formulation

N-4 vs. C-5 Furan Substitution Topology: Regioisomeric Differentiation from 5-(Furan-2-yl)thiomorpholine-3-carboxylic Acid

The target compound features the furan-2-ylmethyl group attached at the N-4 position of the thiomorpholine ring via a methylene linker (N–CH₂–furan), whereas the regioisomer 5-(furan-2-yl)thiomorpholine-3-carboxylic acid (CAS 1487997-40-9) bears the furan directly at the C-5 carbon of the thiomorpholine ring (C–furan). This topological distinction has three critical consequences: (1) the N-4 substitution modulates the basicity and nucleophilicity of the thiomorpholine nitrogen, whereas C-5 substitution does not; (2) the methylene spacer in the target compound provides rotational freedom (one additional rotatable bond) that can facilitate induced-fit binding to target pockets; and (3) the spatial vector of the furan ring differs by approximately 2.5 Å between the two regioisomers based on standard bond geometry, which can alter docking poses in structure-based design campaigns [1]. The N-4 furan-2-ylmethyl pattern is explicitly claimed as a preferred embodiment in heteroaromatic protein tyrosine kinase inhibitor patents, where the furan moiety at the N-4 position of thiomorpholine-containing side chains is associated with optimized kinase binding [2].

Regioisomerism Structure–activity relationship Medicinal chemistry

Drug-Likeness and Lead-Likeness Parameter Comparison: Target Compound vs. Parent Scaffold vs. Methyl-Furan Analog

A comparative assessment of drug-likeness parameters reveals that the target compound (MW 227.28, logP 0.776, 1 HBD, 4 HBA, 3 rotatable bonds, TPSA ~75 Ų, fraction sp³ 0.80) satisfies all four Lipinski Rule-of-Five criteria (MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10) and all three Veber criteria (rotatable bonds ≤ 10, TPSA ≤ 140 Ų) without any violations [1]. The parent thiomorpholine-3-carboxylic acid (MW 147.19, logP 0.105) also passes these filters but has only 2 HBA and lacks the aromatic π-system contributed by the furan ring—which can be important for π-stacking and hydrophobic interactions in protein binding pockets [2]. The methyl-furan analog 4-(5-methyl-furan-2-ylmethyl)-thiomorpholine (MW 197.30, C₁₀H₁₅NOS) lacks the carboxylic acid group entirely (0 HBD vs. 1), reducing its capacity for directed hydrogen-bond donation and ionic interactions. The target compound's fraction sp³ of 0.80 (indicating 80% sp³-hybridized carbons) places it in a favorable range associated with higher clinical success rates compared to flat, aromatic-rich compounds [3].

Drug-likeness Lead optimization Physicochemical profiling

Procurement-Relevant Application Scenarios for 4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid Based on Quantitative Differentiation Evidence


Peptidomimetic Design Requiring a Conformationally Constrained Amino Acid Surrogate with Enhanced Lipophilicity

In peptide lead optimization programs where replacement of a native amino acid with a constrained analog is desired, 4-[(furan-2-yl)methyl]thiomorpholine-3-carboxylic acid offers the thiomorpholine-3-carboxylic acid dipeptide isostere scaffold with a logP of 0.776—a 7.4-fold increase over the parent scaffold (logP 0.105) [1]. This enhanced lipophilicity can improve passive membrane permeability of peptide mimetics without introducing the metabolic liabilities associated with N-methylation or D-amino acid substitution. The N-4 furan-2-ylmethyl group further contributes π-stacking potential, which may be leveraged for additional target interactions. Researchers should select this compound over unsubstituted thiomorpholine-3-carboxylic acid when permeability data for the parent scaffold indicates insufficient cellular uptake, or when molecular modeling suggests a hydrophobic sub-pocket accessible to the furan moiety.

Salt-Form Screening and pH-Dependent Solubility Optimization in Early Preclinical Formulation

The carboxylic acid group (predicted pKa 2.01) of the target compound enables systematic salt-form screening—a capability absent in the sulfone analog 4-(furan-2-ylmethyl)thiomorpholine 1,1-dioxide [1]. For programs where the free form exhibits inadequate aqueous solubility at biorelevant pH, counterion selection (sodium, potassium, tromethamine, lysine) can be employed to generate crystalline salts with improved dissolution profiles [2]. This formulation flexibility is critical when advancing compounds from in vitro enzyme assays (where DMSO stock solutions suffice) to in vivo pharmacokinetic studies (where oral suspension or solution formulations are required). Procurement should favor the carboxylic acid-bearing target compound over the sulfone analog whenever downstream in vivo evaluation is anticipated within the project timeline.

Structure-Based Kinase Inhibitor Design Leveraging the N-4 Furan-2-ylmethyl Pharmacophore

Patent literature on heteroaromatic protein tyrosine kinase inhibitors specifically identifies thiomorpholine-N-4-linked furan moieties as preferred structural embodiments for kinase binding, where the furan ring at the 2-position occupies a conserved hydrophobic pocket adjacent to the hinge region [1]. The target compound provides this N-4 furan-2-ylmethyl motif on a thiomorpholine-3-carboxylic acid scaffold, which can serve as a versatile intermediate for further diversification via amide coupling at the carboxylic acid handle. The regioisomeric 5-(furan-2-yl)thiomorpholine-3-carboxylic acid places the furan at C-5—a topology that is not represented in the preferred kinase inhibitor pharmacophore—and should not be substituted for the N-4 isomer in kinase-targeted design campaigns. Procurement teams should verify that the N-4 substitution is confirmed by ¹H NMR or HPLC-MS prior to committing the compound to synthetic elaboration.

Fragment-Based Drug Discovery (FBDD) with Balanced Physicochemical Properties for Hit Evolution

The target compound's drug-likeness profile (MW 227.28, logP 0.776, 3 rotatable bonds, fraction sp³ 0.80, zero Ro5 violations) places it within lead-like chemical space suitable for fragment-to-lead optimization [1]. Its molecular weight remains below 250 Da, complying with the 'rule of three' for fragment libraries, while the combination of an ionizable carboxylic acid, a tertiary amine, a thioether, and an aromatic furan ring provides four distinct interaction motifs for target engagement. Compared to the parent thiomorpholine-3-carboxylic acid (only two interaction motifs: amine and acid), the target compound offers greater pharmacophoric complexity without exceeding fragment-likeness thresholds [2]. This compound is most appropriately procured for fragment screening libraries, SPR-based binding assays, or initial SAR exploration where diverse functional group representation within a compact scaffold is valued.

Quote Request

Request a Quote for 4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.